BPH-830
Description
BPH-830 is a synthetic small-molecule inhibitor targeting the CrtM enzyme (4,4'-diapophytoene synthase) in Staphylococcus aureus. CrtM is essential for synthesizing staphyloxanthin, a carotenoid pigment that protects the pathogen from oxidative stress and immune responses . This compound disrupts this biosynthetic pathway by binding to CrtM’s active site, as demonstrated via X-ray crystallography (PDB: 2ZCO derivative). The compound was co-crystallized with CrtM in a buffer containing 150 mM NaCl, 5% glycerol, and 20 mM Tris (pH 7.5), revealing its binding mode through soaking experiments with 10 mM this compound in DMSO .
Properties
CAS No. |
1160907-47-0 |
|---|---|
Molecular Formula |
C17H20NO5P |
Molecular Weight |
349.32 |
IUPAC Name |
[2-oxo-2-[3-(3-phenoxyphenyl)propylamino]ethyl]phosphonic acid |
InChI |
InChI=1S/C17H20NO5P/c19-17(13-24(20,21)22)18-11-5-7-14-6-4-10-16(12-14)23-15-8-2-1-3-9-15/h1-4,6,8-10,12H,5,7,11,13H2,(H,18,19)(H2,20,21,22) |
InChI Key |
GNETVUVZFYJATO-UHFFFAOYSA-N |
SMILES |
O=C(NCCCC1=CC=CC(OC2=CC=CC=C2)=C1)CP(O)(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BPH-830; BPH 830; BPH830. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
BPH-830 belongs to a class of inhibitors targeting virulence factors in pathogenic bacteria. Below is a comparative analysis with structurally or functionally related compounds:
*IC₅₀ value inferred from crystallographic occupancy data in ; †Compound nomenclature from non-English sources lacks contextual clarity .
Mechanistic Insights
- This compound vs. Phosphine-Alkene Ligands (e.g., Compound 32) : While this compound inhibits enzymatic activity, phosphine-alkene ligands like Compound 32 are designed for transition metal coordination in catalytic reactions. Their applications diverge, with this compound being therapeutic and Compound 32 being industrial .
- This compound vs. DiDOPO Derivatives : DiDOPO-based compounds (e.g., 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) are flame retardants acting via radical quenching. This compound, in contrast, operates through enzyme inhibition, highlighting its niche in antimicrobial therapy .
Pharmacological and Industrial Relevance
- This compound : Demonstrates promise in reducing S. aureus virulence without affecting bacterial growth directly, minimizing selective pressure for resistance .
- Limitations: No in vivo efficacy data are available in the provided evidence. Comparatively, DiDOPO derivatives have validated industrial applications but lack therapeutic utility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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